molecular formula C12H13F3O4 B11798680 Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B11798680
M. Wt: 278.22 g/mol
InChI Key: MQVQWRSJUXDXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of trifluoromethylated heterocycles. These compounds are known for their significant biological and pharmaceutical properties due to the presence of the trifluoromethyl group, which imparts unique chemical and physical characteristics .

Preparation Methods

The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, including anti-inflammatory, antibacterial, and antifungal activities .

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific structure and the presence of the benzofuran ring, which imparts additional stability and reactivity compared to other trifluoromethylated compounds.

Properties

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H13F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6,8,16H,2-4H2,1H3

InChI Key

MQVQWRSJUXDXNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C(CC(C2)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.